Methyl 2-(3-cyanopyridin-4-YL)acetate

Description

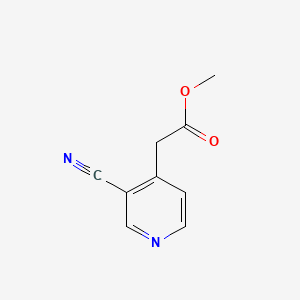

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUXXKOZANWHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697518 | |

| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124870-33-3 | |

| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-cyanopyridin-4-yl)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery, particularly as a building block for more complex molecules such as protein degraders. This technical guide provides a comprehensive overview of its fundamental properties, including chemical structure, physicochemical characteristics, and its role as a key synthetic intermediate. While specific experimental data for this compound is not widely available in public literature, this document compiles known information and provides context through data on structurally related compounds.

Core Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a methyl acetate group. Its structural attributes make it a valuable intermediate in the synthesis of various targeted therapeutic agents.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below, along with its key identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 124870-33-3[1] |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Canonical SMILES | COC(=O)CC1=C(C=NC=C1)C#N |

| InChI Key | Not available |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid (inferred) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Purity | Typically available at ≥97%[1] |

Spectroscopic Data

Specific spectroscopic data for this compound is not publicly documented. For the purpose of characterization, researchers should expect to acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The expected spectral features are outlined below based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the methyl protons of the ester.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments, including the quaternary carbons of the pyridine ring and the cyano group, the carbonyl carbon of the ester, and the carbons of the methyl and methylene groups.

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted cyanopyridines and the esterification of pyridylacetic acids can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the 3-cyanopyridine core followed by the introduction of the acetate side chain and subsequent esterification. Multicomponent reactions are often employed for the efficient synthesis of highly substituted pyridine rings.

Potential Reactivity

The cyano and ester functional groups are key reactive sites. The cyano group can undergo hydrolysis, reduction, or be used in cycloaddition reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. The pyridine ring itself can undergo N-alkylation or oxidation.

Role in Drug Discovery and Development

This compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility as a linker or part of a linker system in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase. The length, rigidity, and chemical composition of the linker are key parameters that are optimized during PROTAC development.

Potential Application of this compound in PROTACs

Given its structure, this compound could be incorporated into PROTAC linkers. The pyridine and cyano functionalities offer points for chemical modification and can influence the physicochemical properties and conformational preferences of the linker. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly in the design of targeted protein degraders. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, its structural features and classification as a degrader building block highlight its importance for further investigation. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs. Further experimental characterization is necessary to fully elucidate its properties and expand its applications.

References

Unveiling the Chemical Landscape of Methyl 2-(3-cyanopyridin-4-yl)acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 2-(3-cyanopyridin-4-yl)acetate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the compound's chemical behavior, supported by experimental insights and predictive analysis based on the reactivity of its constituent functional groups.

Core Molecular Structure and Functional Group Analysis

This compound (C₉H₈N₂O₂) is a substituted pyridine derivative featuring a methyl ester and a nitrile group. Its chemical behavior is dictated by the interplay of these functional groups: the electron-withdrawing nature of the 3-cyano group and the pyridine nitrogen, the reactivity of the ester moiety, and the acidic protons on the α-carbon.

Chemical Reactivity

The reactivity of this compound is multifaceted, with key reaction sites at the ester, nitrile, and the carbon α to the ester.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to both acidic and basic hydrolysis to yield 2-(3-cyanopyridin-4-yl)acetic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, at room temperature or with mild heating, is expected to efficiently hydrolyze the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions, typically by refluxing in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. This reaction is reversible and driven to completion by using a large excess of water.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo several transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, often requiring more forcing conditions than the ester hydrolysis. This allows for the selective transformation of the ester or nitrile group by carefully choosing the reaction conditions.

-

Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)-3-carboxypyridine derivatives) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent is critical to avoid the simultaneous reduction of the ester group. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a nitrile.

Reactions at the α-Carbon

The methylene bridge between the pyridine ring and the ester carbonyl contains acidic protons, making it a site for deprotonation and subsequent reactions with electrophiles. This allows for the introduction of various substituents at this position, further expanding the synthetic utility of this scaffold.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

-

pH Stability: The compound is most stable under neutral to slightly acidic conditions. In strongly basic or acidic aqueous solutions, it will undergo hydrolysis of the ester and potentially the nitrile group, especially upon heating.

-

Oxidative and Reductive Stability: The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents should be avoided. The compound is susceptible to reduction, particularly at the nitrile and ester functionalities, as previously discussed.

Experimental Protocols (Exemplary)

While specific experimental data for this compound is limited in publicly available literature, the following protocols for analogous transformations can serve as a starting point for experimental design.

Table 1: Exemplary Reaction Conditions for Functional Group Transformations

| Transformation | Reagents and Conditions | Expected Product |

| Ester Hydrolysis (Basic) | 1 M NaOH (aq), THF, rt, 2-4 h | 2-(3-cyanopyridin-4-yl)acetic acid |

| Ester Hydrolysis (Acidic) | 6 M HCl (aq), reflux, 6-12 h | 2-(3-cyanopyridin-4-yl)acetic acid |

| Nitrile Reduction | LiAlH₄, THF, 0 °C to rt | Methyl 2-(3-(aminomethyl)pyridin-4-yl)acetate |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH, rt, 1 atm | Methyl 2-(3-(aminomethyl)pyridin-4-yl)acetate |

Logical Workflow for Functional Group Modification

The following diagram illustrates a logical workflow for the selective modification of the functional groups present in this compound.

Experimental Workflow for a Typical Reaction

The following diagram outlines a typical experimental workflow for a chemical transformation involving this compound.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. The presence of three distinct functional centers—the ester, the nitrile, and the activated methylene bridge—provides multiple avenues for synthetic elaboration. A thorough understanding of the relative reactivity and stability of these groups is paramount for its effective utilization in the synthesis of complex molecules for drug discovery and development. This guide provides a foundational understanding to aid researchers in designing robust and efficient synthetic strategies.

The Pivotal Role of Cyanopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, cyanopyridine derivatives have emerged as a particularly versatile and potent class of molecules. Their inherent structural features, including a reactive nitrile group and a pyridine ring, render them indispensable building blocks for the synthesis of a wide array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the multifaceted role of cyanopyridine derivatives in medicinal chemistry, with a focus on their synthesis, diverse biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

The Versatility of the Cyanopyridine Scaffold

Cyanopyridine derivatives are organic compounds characterized by a pyridine ring substituted with a cyano group (-C≡N).[2] The three primary isomers are 2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine.[3] The electron-withdrawing nature of the cyano group, combined with the aromatic pyridine core, imparts unique physicochemical properties that are highly desirable in drug design. These properties influence the molecule's polarity, hydrogen bonding capacity, metabolic stability, and ability to interact with biological targets.[4]

The cyanopyridine moiety serves as a crucial intermediate in the synthesis of numerous pharmaceuticals.[1] For instance, 3-cyanopyridine is a key precursor in the industrial production of niacinamide (Vitamin B3).[1][3] Beyond this fundamental role, the cyanopyridine scaffold is a common feature in a multitude of clinically relevant drugs and investigational agents, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[5][6]

Synthesis of Cyanopyridine Derivatives

The synthesis of cyanopyridine derivatives can be achieved through various organic reactions. A prevalent and efficient method is the one-pot multicomponent reaction, which offers advantages such as high yields, shorter reaction times, and environmental friendliness.[7][8]

A common approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction can be effectively carried out under microwave irradiation in the absence of a solvent.[7][8]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives under Microwave Irradiation

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for washing and recrystallization)

-

Dry 25 mL flask

-

Microwave oven with refluxing equipment

Procedure:

-

Charge a dry 25 mL flask with the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

-

Place the flask in a microwave oven and connect it to the refluxing equipment.

-

Irradiate the mixture for 7-9 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[7]

The structural elucidation of the synthesized compounds is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis.[9][10]

Below is a generalized workflow for the synthesis and characterization of cyanopyridine derivatives.

Therapeutic Applications and Mechanisms of Action

Cyanopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[5]

Anticancer Activity

A significant area of research for cyanopyridine derivatives is in oncology. These compounds have shown potent cytotoxic effects against various cancer cell lines.[11][12][13] Their anticancer mechanisms are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

3.1.1. Kinase Inhibition

Many cyanopyridine derivatives function as kinase inhibitors, which are a well-established class of anticancer drugs.[5][11]

-

Pim-1 Kinase: 3-Cyanopyridine-based compounds are known to be effective inhibitors of Pim-1 kinase, a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell survival and proliferation.[11][14][15][16]

-

VEGFR-2/HER-2 Dual Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[12][17] This dual inhibition can lead to enhanced antitumor activity by simultaneously targeting angiogenesis and cancer cell proliferation.[12]

-

CDK4/6 Inhibition: The cyanopyridine moiety is a component of molecules that act as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, which are crucial for cell cycle regulation.[4]

The following diagram illustrates the role of cyanopyridine derivatives in inhibiting cancer-related kinase signaling pathways.

3.1.2. STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer therapy. Aberrant STAT3 activation promotes tumor cell proliferation and migration. Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[13]

3.1.3. Survivin Modulation

Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, contributing to resistance to therapy. Novel 3-cyanopyridine derivatives have been developed as survivin modulators, inducing apoptosis in cancer cells.[18]

3.1.4. Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme involved in immune evasion by tumors. Cyanopyridine scaffolds have been identified as novel IDO1 inhibitors, representing a promising strategy for cancer immunotherapy.[19][20]

Antimicrobial and Antiviral Activities

Cyanopyridine derivatives have also demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.[5][10][21] Furthermore, the 2-amino-3-cyanopyridine scaffold has been recognized as a vital bioactive structure with potential antiviral properties.[22] The versatility of the cyanopyridine core allows for structural modifications to optimize activity against various pathogens. Some pyridine derivatives have been investigated as potential inhibitors for coronaviruses like SARS-CoV-2.[23]

Other Biological Activities

The therapeutic potential of cyanopyridine derivatives extends beyond oncology and infectious diseases. They have been investigated for a variety of other biological activities, including:

-

Carbonic Anhydrase Inhibition: Novel 2-amino-3-cyanopyridines have shown inhibitory effects against human carbonic anhydrase I and II isoenzymes.[9]

-

Antitubercular Activity: Cyanopyridone analogues have been synthesized and evaluated as potential agents against Mycobacterium tuberculosis.[25]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent cyanopyridine derivatives is guided by extensive structure-activity relationship (SAR) studies. These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity to identify key structural features responsible for potency and selectivity.

Table 1: In Vitro Cytotoxicity of Selected Cyanopyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3n (2-amino-3-cyanopyridine) | HCT-116 (Colon Cancer) | 10.50 | |

| Hela (Cervical Cancer) | 14.27 | [13] | |

| A375 (Melanoma) | 4.61 | [13] | |

| 5a (Cyanopyridone) | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [12] |

| MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [12] | |

| 5e (Cyanopyridone) | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [12] |

| 4b (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |

| 4c (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |

| 4d (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |

| 4e (Cyanopyridine-oxadiazole) | MCF-7 (Breast Cancer) | 8.352 | [6] |

| 5c (3-cyanopyridine) | PC-3, MDA-MB-231, HepG2 | Promising cytotoxicity | [18] |

| 5e (3-cyanopyridine) | PC-3, MDA-MB-231, HepG2 | Better than 5-FU | [18] |

Table 2: Enzyme Inhibitory Activity of Selected Cyanopyridine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 3a-e (Cyanopyridinones) | Pim-1 Kinase | 0.72 ± 0.03 to 2.31 ± 0.11 | [14] |

| 4b (Cyanopyridine) | Pim-1 Kinase | 0.63 ± 0.03 | [14] |

| 4c (Cyanopyridine) | Pim-1 Kinase | 0.61 ± 0.03 | [14] |

| 4d (Cyanopyridine) | Pim-1 Kinase | 0.46 ± 0.02 | [26] |

| 5a (Cyanopyridone) | VEGFR-2 | 0.217 ± 0.020 | [17] |

| HER-2 | 0.168 ± 0.009 | [17] | |

| 5e (Cyanopyridone) | VEGFR-2 | 0.124 ± 0.011 | [17] |

| HER-2 | 0.077 ± 0.003 | [17] | |

| 7b (2-amino-3-cyanopyridine) | hCA II | Kᵢ: 2.56 | [9] |

| 7d (2-amino-3-cyanopyridine) | hCA I | Kᵢ: 2.84 | [9] |

| 4d (Cyanopyridine hybrid) | PIM-1 Kinase | 343.87 ± 16.6 nM | [27] |

| 4g (Cyanopyridine hybrid) | HDAC 1 | 45.01 ± 2.1 nM | [27] |

| HDAC 6 | 19.78 ± 1.1 nM | [27] |

Key Experimental Protocols in the Evaluation of Cyanopyridine Derivatives

The biological evaluation of newly synthesized cyanopyridine derivatives is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine their cytotoxic and enzyme inhibitory activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives for a specified period (e.g., 48 hours). A control group with no compound treatment is also included.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[6][11][17]

The workflow for a typical MTT assay is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 3. chempanda.com [chempanda.com]

- 4. researchgate.net [researchgate.net]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(3-cyanopyridin-4-YL)acetate: A Key Building Block for PROTAC-Based Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of a potent and selective PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC development. This technical guide focuses on "Methyl 2-(3-cyanopyridin-4-YL)acetate," a versatile building block for the synthesis of novel VHL ligands, and its application in the construction of potent PROTACs.

Chemical Properties of this compound [1]

| Property | Value |

| CAS Number | 124870-33-3 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | ≥97% |

The Role of VHL in PROTAC Technology

The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[2][3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2] This natural process has been ingeniously hijacked by PROTAC technology. Small molecule VHL ligands, incorporated into PROTACs, mimic the binding of HIF-1α, enabling the recruitment of the VHL E3 ligase to a new protein of interest (POI), leading to its ubiquitination and degradation.[2][3]

Signaling Pathway: PROTAC-Mediated Protein Degradation via VHL Recruitment

The following diagram illustrates the catalytic mechanism of a VHL-recruiting PROTAC.

This compound as a VHL Ligand Precursor

"this compound" serves as a key starting material for the synthesis of a class of VHL ligands characterized by a central pyridine core. The cyanopyridine moiety is a versatile chemical handle that can be elaborated into various functional groups capable of interacting with the VHL binding pocket. The acetate group provides a convenient attachment point for the linker element of the PROTAC.

Experimental Protocols

General Synthetic Workflow for PROTAC Construction

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand-linker and the E3 ligase ligand, followed by their conjugation.

Representative Synthesis of a Pyridine-Based VHL Ligand

While a specific protocol starting from "this compound" is not publicly available in detail, a plausible synthetic route can be extrapolated from known syntheses of pyridine-based VHL ligands. The following represents a generalized, multi-step procedure.

Step 1: Functionalization of the Pyridine Ring The cyano group of "this compound" can be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups can then be used in subsequent coupling reactions to build the core structure of the VHL ligand.

Step 2: Introduction of the Hydroxyproline Mimic A key structural feature of most VHL ligands is a hydroxyproline (Hyp) or a mimic that forms critical hydrogen bonds within the VHL binding pocket.[2] This moiety is typically introduced via amide bond formation.

Step 3: Installation of the "Right-Hand Side" (RHS) Moiety The RHS of the VHL ligand, often a substituted aromatic ring, is crucial for optimizing binding affinity and cellular permeability. This can be installed through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the pyridine core.

Step 4: Linker Attachment The methyl acetate group can be hydrolyzed to a carboxylic acid, providing a handle for the attachment of a linker with a terminal reactive group (e.g., amine, alkyne) through an amide coupling reaction.

Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.[4]

Materials:

-

Cell line expressing the POI

-

VHL-based PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

-

Quantitative Data for Representative VHL-Based PROTACs

While specific data for PROTACs derived directly from "this compound" is limited in the public domain, the following table presents data for well-characterized VHL-based PROTACs to provide a benchmark for performance.

| PROTAC | Target Protein | DC50 | Dmax | VHL Ligand Binding Affinity (Kd) | Reference |

| MZ1 | BRD4 | ~25 nM | >80% | ~1.5 µM | [5] |

| ARV-110 | Androgen Receptor | ~1 nM | >95% | Not reported | [6] |

| VZ185 | BRD9 | 8.3 nM | >90% | Not reported | [5] |

| NR-11c | p38α | ~100 nM | >80% | Not reported | [7] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of novel VHL E3 ligase ligands. Its chemical structure offers multiple points for diversification, allowing for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTACs. The continued exploration of pyridine-based VHL ligands derived from this and similar building blocks holds significant promise for the development of next-generation targeted protein degraders for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

The Role of "Methyl 2-(3-cyanopyridin-4-YL)acetate" in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three core components: a warhead for binding the protein of interest (POI), an E3 ligase ligand, and a connecting linker. This technical guide focuses on the role of "Methyl 2-(3-cyanopyridin-4-YL)acetate," a key building block in the synthesis of PROTACs. While not an active component in the final PROTAC, this molecule serves as a versatile precursor for the construction of sophisticated linker moieties. This guide will elucidate the mechanism of action of PROTACs, detail the significance of linker design, and provide comprehensive experimental protocols and data relevant to the development of PROTACs that may incorporate linkers derived from this building block.

"this compound": A Building Block for PROTAC Linkers

"this compound" is classified as a protein degrader building block . Its chemical structure, featuring a pyridine ring, a cyano group, and a methyl ester, provides multiple reactive sites for chemical modification. This makes it an ideal starting material for the synthesis of PROTAC linkers. The pyridine ring can introduce a degree of rigidity and specific geometric constraints to the linker, which can be crucial for optimal ternary complex formation. The cyano and ester groups can be chemically transformed to introduce various functionalities, allowing for the covalent attachment of the warhead and the E3 ligase ligand.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome.[1][2][3] This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1]

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.

The catalytic nature of this process allows for the degradation of multiple protein molecules by a single PROTAC molecule, often resulting in potent and sustained target protein knockdown at low concentrations.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive connector but plays a crucial role in the overall activity and properties of a PROTAC.[1][4][] The composition, length, and attachment points of the linker can significantly influence:

-

Ternary Complex Stability: The linker's geometry and flexibility determine the relative orientation of the POI and E3 ligase within the ternary complex, which is critical for efficient ubiquitin transfer.

-

Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4]

-

Selectivity: In some cases, the linker can contribute to the selectivity of the PROTAC for a specific POI over other proteins.

The incorporation of rigid moieties, such as the pyridine ring from "this compound," can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

Quantitative Data for PROTACs

The development of effective PROTACs relies on the quantitative assessment of their performance. Key parameters include:

-

DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximal level of protein degradation that can be achieved with a given PROTAC.

-

Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase.

While specific data for PROTACs derived from "this compound" is not publicly available, the following table provides representative data for well-characterized PROTACs to illustrate the typical range of these parameters.

| PROTAC Name | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| MZ1 | BRD4 | VHL | 15 | >95 | HeLa | Zengerle et al., 2015 |

| ARV-110 | Androgen Receptor | CRBN | 1 | ~95 | VCaP | Neklesa et al., 2018 |

| dBET1 | BRD4 | CRBN | 4 | >90 | 22Rv1 | Winter et al., 2015 |

| PROTAC 3 | H-PGDS | CRBN | 0.0714 | >90 | KU812 | [6] |

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and cellular assays to determine their mechanism of action and efficacy.

Western Blotting for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., FRET or AlphaLISA)

These assays are used to confirm that the PROTAC can induce the formation of a ternary complex.

Workflow:

Caption: A generalized workflow for a ternary complex formation assay.

Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.

-

Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear of the target protein indicates polyubiquitination.

Conclusion

"this compound" is a valuable chemical tool for the synthesis of PROTACs, serving as a precursor for the construction of linkers. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex, as well as its overall physicochemical properties. A thorough understanding of the PROTAC mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful design and development of novel protein degraders. While specific data for PROTACs incorporating linkers derived from this particular building block are not yet in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this exciting and rapidly advancing field.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: Methyl 2-(3-cyanopyridin-4-yl)acetate and its Analogs in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pursuit of novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern medicine. Within the vast landscape of medicinal chemistry, the 3-cyanopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. This technical guide delves into the burgeoning field of drug discovery centered around Methyl 2-(3-cyanopyridin-4-yl)acetate and its analogs. While this specific ester often serves as a versatile starting material, its derivatives have shown significant promise, particularly as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This document will provide an in-depth overview of the synthesis, biological activity, and therapeutic potential of this compound class, with a focus on their role as kinase inhibitors, including c-Jun N-terminal kinase (JNK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

The 3-Cyanopyridine Core: A Versatile Pharmacophore

The 3-cyanopyridine moiety is a key building block in the synthesis of a multitude of biologically active molecules. Its chemical properties, including the presence of a basic pyridine nitrogen and an electron-withdrawing nitrile group, allow for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries in drug discovery campaigns.

Kinase Inhibition: A Primary Therapeutic Target

Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Analogs of this compound have demonstrated significant potential in inhibiting key kinases involved in oncogenic signaling.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals, such as inflammatory cytokines and environmental insults. The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of this pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Below is a diagram illustrating the core components of the JNK signaling pathway.

PIM Kinase Family

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM kinases are constitutively active and their levels are primarily regulated at the transcriptional and post-transcriptional levels. They play crucial roles in cell survival, proliferation, and resistance to apoptosis. Overexpression of PIM kinases is frequently observed in various hematological and solid tumors, making them attractive targets for cancer therapy.

Synthesis of 3-Cyanopyridine Analogs

While a direct synthetic route from this compound to a potent kinase inhibitor is not extensively documented in publicly available literature, the synthesis of structurally related 4-substituted-3-cyanopyridine derivatives is well-established, often through multi-component reactions. These one-pot syntheses offer an efficient and versatile approach to generate a diverse library of compounds for biological screening.

Representative Experimental Protocol: Multi-component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a generalized procedure based on methodologies reported for the synthesis of 2-amino-3-cyanopyridine derivatives, which share the core scaffold of interest.[2][3][4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

A ketone (e.g., acetone, acetophenone) (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., piperidine, basic ionic liquid, or a Lewis acid, as specified in the literature)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde, malononitrile, ketone, ammonium acetate, and ethanol.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-3-cyanopyridine derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

References

An In-depth Technical Guide to Methyl 2-(3-cyanopyridin-4-yl)acetate

This technical guide provides a comprehensive overview of Methyl 2-(3-cyanopyridin-4-yl)acetate, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific compound is limited, this guide consolidates available data, proposes a plausible synthetic route based on related compounds, and explores its potential applications, particularly in the burgeoning field of targeted protein degradation.

Core Compound Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 124870-33-3 | [1] |

| Appearance | (Predicted) White to off-white solid | - |

| Purity | Typically ≥97% | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-cyano-2-(3-cyanopyridin-4-yl)acetate

-

To a solution of methyl cyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-chloronicotinonitrile (1.0 equivalent) in anhydrous THF is then added dropwise.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Decarboxylation)

-

The crude Methyl 2-cyano-2-(3-cyanopyridin-4-yl)acetate is dissolved in a mixture of water and a polar aprotic solvent (e.g., DMSO).

-

A catalytic amount of a salt such as sodium chloride is added.

-

The mixture is heated to a temperature between 100-150 °C to effect decarboxylation. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the analysis of structurally similar compounds.

Table of Predicted Spectroscopic Data

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H, H-2), 8.60 (d, J=5.0 Hz, 1H, H-6), 7.30 (d, J=5.0 Hz, 1H, H-5), 3.95 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 152.0 (C-2), 150.0 (C-6), 145.0 (C-4), 125.0 (C-5), 116.0 (CN), 109.0 (C-3), 52.5 (-OCH₃), 40.0 (-CH₂-) |

| Mass Spec (ESI+) | m/z 177.06 (M+H)⁺, 199.04 (M+Na)⁺ |

Applications in Drug Discovery and Development

The primary utility of this compound in modern drug discovery lies in its role as a Protein Degrader Building Block .[1] This classification strongly suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Caption: General mechanism of action for a PROTAC molecule.

This compound can serve as a versatile intermediate for the synthesis of novel ligands for either the protein of interest or the E3 ligase. The cyano and ester functionalities provide reactive handles for further chemical modifications and linker attachment.

Potential Biological Activities of Downstream Compounds

Cyanopyridine derivatives have been reported to exhibit a wide range of biological activities, which underscores the potential of molecules synthesized from this compound. These activities include:

-

Anticancer: Many cyanopyridine-based compounds have shown potent antiproliferative activity against various cancer cell lines.

-

Kinase Inhibition: The cyanopyridine scaffold is present in several kinase inhibitors, suggesting its utility in targeting signaling pathways often dysregulated in cancer and other diseases.

-

Antimicrobial: Certain derivatives have demonstrated antibacterial and antiviral properties.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While direct and extensive literature on this compound is currently sparse, its structural features and classification as a protein degrader building block point towards significant potential in the synthesis of novel therapeutics, particularly PROTACs. The proposed synthetic pathway and predicted spectroscopic data in this guide offer a starting point for researchers interested in utilizing this compound. Further investigation into its synthesis and application is warranted to fully explore its utility in developing next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using Methyl 2-(3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a bifunctional PROTAC (Proteolysis Targeting Chimera) linker utilizing Methyl 2-(3-cyanopyridin-4-yl)acetate as a key starting material. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, dictating the distance and orientation between the target protein and the E3 ligase.

The synthetic strategy outlined below transforms this compound into a versatile linker with a carboxylic acid handle on one end and a protected amine on the other, allowing for sequential conjugation to a warhead (targeting ligand) and an E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

The synthesis of the bifunctional PROTAC linker from this compound is a two-step process. The overall workflow involves the hydrolysis of the methyl ester to a carboxylic acid, followed by the coupling of this acid with a Boc-protected diamine linker.

Application Notes and Protocols for the Coupling of Methyl 2-(3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the palladium-catalyzed cross-coupling of "Methyl 2-(3-cyanopyridin-4-yl)acetate," a versatile building block in medicinal chemistry. The following sections outline procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Introduction

"this compound" is a valuable scaffold in drug discovery due to the presence of multiple reactive sites. The pyridine ring can be functionalized through various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl moieties. These modifications are crucial for exploring the structure-activity relationships of potential therapeutic agents. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, adapted for this specific substrate.

Key Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.[2][3]

-

Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds by coupling an amine with an aryl halide. This method has become a cornerstone for the synthesis of arylamines.[4][5]

-

Sonogashira Coupling: Joins a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond, providing access to substituted alkynes.[6][7]

-

Heck Reaction: Involves the reaction of an unsaturated halide with an alkene to form a substituted alkene.[8][9]

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization for specific substrates.[10][11]

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of "this compound" (assuming a suitable halide or triflate precursor).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a halo-substituted "this compound" with a boronic acid or ester.

Reaction Scheme:

Materials:

-

Halo-substituted this compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 equiv)

-

Ligand (if required, e.g., SPhos, XPhos) (0.04 - 0.10 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction vessel, add the halo-substituted this compound, boronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative):

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 10 | 92 |

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the coupling of a halo-substituted "this compound" with a primary or secondary amine.

Reaction Scheme:

Materials:

-

Halo-substituted this compound (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

-

Ligand (e.g., BINAP, Xantphos, RuPhos) (0.02 - 0.10 equiv)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the halo-substituted this compound, palladium catalyst, ligand, and base in a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data Summary (Representative):

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 | 85 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 90 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 18 | 82 |

Protocol 3: Sonogashira Coupling

This protocol details the coupling of a halo-substituted "this compound" with a terminal alkyne.

Reaction Scheme:

Materials:

-

Halo-substituted this compound (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (0.01 - 0.05 equiv)

-

Copper(I) salt (e.g., CuI) (0.02 - 0.10 equiv)

-

Base (e.g., triethylamine, diisopropylamine) (2.0 - 4.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of the halo-substituted this compound and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, copper(I) salt, and base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 80 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | 89 |

| Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 60 | 8 | 85 |

Visualizations

Experimental Workflow

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Palladium Catalytic Cycle

Caption: Simplified palladium cross-coupling catalytic cycle.

References

- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing Methyl 2-(3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Novel Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in a variety of diseases.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which are essential for productive ubiquitination and subsequent degradation.[2][3][4]

The solid-phase synthesis of PROTACs offers considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1][5][6][7] This document provides detailed protocols and application notes for the incorporation of a novel linker building block, Methyl 2-(3-cyanopyridin-4-yl)acetate , into a solid-phase PROTAC synthesis workflow. The cyanopyridine moiety offers a rigid structural element that can influence the conformational properties of the resulting PROTAC, potentially leading to improved cellular activity and selectivity.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][8] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.[1][8]

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using this compound involves several key stages. The synthesis commences with the immobilization of an initial building block, typically the E3 ligase ligand, onto a solid support resin. This is followed by the sequential coupling of the linker, derived from this compound, and finally the POI ligand. The completed PROTAC is then cleaved from the resin and purified.

Experimental Protocols

This section provides a representative protocol for the solid-phase synthesis of a PROTAC utilizing a pomalidomide-based E3 ligase ligand, the novel linker derived from this compound, and a hypothetical POI ligand.

Materials:

-

Rink Amide resin

-

Pomalidomide

-

This compound

-

Amine-functionalized POI ligand

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Protocol 1: E3 Ligase Ligand Immobilization on Solid Support

-

Resin Swelling: Place Rink Amide resin (100 mg, 0.5 mmol/g) in a solid-phase synthesis vessel. Add DMF (2 mL) and gently agitate for 30 minutes at room temperature to swell the resin. Drain the DMF.

-

Fmoc Deprotection (if applicable): If using an Fmoc-protected resin, add 20% piperidine in DMF (2 mL). Agitate for 20 minutes at room temperature. Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

-

E3 Ligand Coupling: In a separate vial, dissolve pomalidomide (2 equivalents relative to resin loading), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the swollen resin. Agitate the mixture for 4 hours at room temperature.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

-

Drying: Dry the resin under vacuum.

Protocol 2: Linker Preparation and Coupling

-

Hydrolysis of this compound: In a round-bottom flask, dissolve this compound in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3-cyanopyridin-4-yl)acetic acid.

-

Resin Swelling: Swell the pomalidomide-functionalized resin in DMF (2 mL) for 30 minutes.

-

Linker Coupling: In a separate vial, dissolve 2-(3-cyanopyridin-4-yl)acetic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the activated linker solution to the swollen resin.

-

Reaction: Agitate the mixture at room temperature for 4 hours.

-

Washing and Drying: Wash the resin as described in Protocol 1, step 4, and dry under vacuum.

Protocol 3: POI Ligand Coupling

-

Resin Swelling: Swell the linker-functionalized resin in DMF (2 mL) for 30 minutes.

-

POI Ligand Coupling Solution: In a separate vial, dissolve the amine-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Reaction: Add the POI ligand solution to the resin and agitate at room temperature for 16 hours.

-

Washing and Drying: Wash the resin as described in Protocol 1, step 4, and dry under vacuum.

Protocol 4: Cleavage and Purification

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

-

PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated PROTAC. Decant the ether and wash the pellet with cold ether.

-

Purification: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Data Presentation

The following tables provide representative hypothetical data for a solid-phase PROTAC synthesis campaign utilizing the described protocols.

Table 1: Summary of Solid-Phase Synthesis Yields and Purity

| PROTAC ID | E3 Ligand | Linker Precursor | POI Ligand | Crude Yield (mg) | Purity by HPLC (%) | Final Yield (mg) |

| PROTAC-CNP-01 | Pomalidomide | This compound | Ligand-A | 25.4 | >90 | 15.2 |

| PROTAC-CNP-02 | Pomalidomide | This compound | Ligand-B | 22.8 | >90 | 13.5 |

Table 2: Characterization of Synthesized PROTACs

| PROTAC ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Retention Time (min) |

| PROTAC-CNP-01 | C₄₀H₄₂N₈O₆ | 746.33 | 747.34 | 12.5 |

| PROTAC-CNP-02 | C₄₂H₄₅N₇O₅ | 739.35 | 740.36 | 14.2 |

Table 3: Biological Activity of Synthesized PROTACs

| PROTAC ID | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-CNP-01 | Protein X | Cell Line A | 50 | 95 |

| PROTAC-CNP-02 | Protein Y | Cell Line B | 75 | 90 |

Note: The yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.

Conclusion

The solid-phase synthesis approach detailed in these application notes provides a robust and efficient platform for the generation of novel PROTACs incorporating the this compound-derived linker. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate new PROTAC molecules for targeted protein degradation. The rigidity imparted by the cyanopyridine linker may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, a hypothesis that can be explored through the synthesis of a library of analogues. Further optimization of linker length and attachment points will be crucial for developing highly potent and selective degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Amide Bond Formation with "Methyl 2-(3-cyanopyridin-4-yl)acetate"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of amide bonds utilizing "Methyl 2-(3-cyanopyridin-4-yl)acetate" as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and drug discovery due to the presence of a cyanopyridine moiety, a common scaffold in various biologically active compounds.

Introduction

Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. "this compound"[1][2] serves as a valuable starting material for introducing a (3-cyanopyridin-4-yl)methyl group into a target molecule via an amide linkage. This moiety can be found in compounds developed as inhibitors of various biological targets, such as the PD-1/PD-L1 interaction in cancer immunotherapy[3]. The protocols outlined below describe standard and effective methods for coupling this ester with a variety of primary and secondary amines to yield the corresponding amides.

Molecular Structure:

-

Name: this compound[1]

-

Molecular Formula: C₉H₈N₂O₂[1]

-

Molecular Weight: 176.17 g/mol [1]

-

CAS Number: 124870-33-3[1]

General Reaction Scheme

The overall transformation involves the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling reagent and a base. The reaction can be preceded by the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation.

Workflow for Amide Bond Formation:

Caption: General workflows for amide synthesis.

Experimental Protocols

Protocol 1: Two-Step Amide Formation via Carboxylic Acid Intermediate

This is the most common and versatile method, allowing for a wide range of amines to be coupled with high efficiency.

Step 1: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.

-